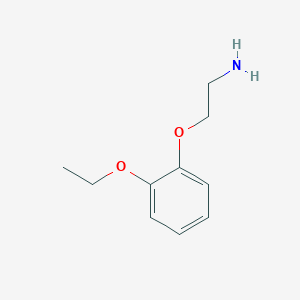

2-(2-Ethoxyphenoxy)ethanamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-ethoxyphenoxy)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-2-12-9-5-3-4-6-10(9)13-8-7-11/h3-6H,2,7-8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOKCBENPEIHOJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60415439 | |

| Record name | 2-(2-ethoxyphenoxy)ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6781-17-5 | |

| Record name | 2-(2-Ethoxyphenoxy)ethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6781-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-(o-Ethoxyphenoxy)ethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006781175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-ethoxyphenoxy)ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-Aminoethoxy)phenetole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-(O-ETHOXYPHENOXY)ETHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5DRS6GYW0H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of 2-(2-Ethoxyphenoxy)ethanamine via Williamson Ether Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, in-depth analysis of the synthesis of 2-(2-ethoxyphenoxy)ethanamine, a key intermediate in the manufacturing of several active pharmaceutical ingredients (APIs), including Tamsulosin and Carvedilol.[1][2] The synthesis is achieved through the Williamson ether synthesis, a robust and widely utilized method for preparing ethers.[3][4] This document elucidates the underlying reaction mechanism, provides a detailed, field-proven experimental protocol, discusses critical process parameters for optimization, and outlines rigorous safety and handling procedures. The content is structured to deliver not just a methodology, but a causal understanding of the experimental choices, ensuring scientific integrity and reproducibility for professionals in drug development and chemical research.

Introduction: Strategic Importance and Synthetic Rationale

This compound (Molecular Formula: C₁₀H₁₅NO₂) is a critical building block in medicinal chemistry.[5][6] Its structure, featuring a primary amine and an aryl ether, makes it a versatile synthon for constructing more complex molecules with specific biological activities.[5] For instance, it is a named impurity in the European Pharmacopoeia for Tamsulosin, highlighting its relevance in pharmaceutical manufacturing.[2]

The Williamson ether synthesis, developed by Alexander Williamson in 1850, remains the simplest and most popular method for preparing both symmetrical and asymmetrical ethers, making it the logical choice for this transformation.[3][7] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, involving the reaction of an alkoxide ion with a primary alkyl halide.[3][8] This method's broad scope and reliability make it ideal for both laboratory-scale and industrial synthesis.[3]

The Core Mechanism: An SN2 Pathway

The synthesis of this compound via the Williamson ether synthesis is a two-step process executed in a single pot. The entire reaction is predicated on the principles of the SN2 mechanism.[3][9]

Step 1: Deprotonation to form the Nucleophile The reaction commences with the deprotonation of the phenolic hydroxyl group of 2-ethoxyphenol. A strong, non-nucleophilic base is required for this step to irreversibly form the corresponding phenoxide ion. Sodium hydride (NaH) is an excellent choice for this purpose.[10] The hydride ion (H⁻) abstracts the acidic phenolic proton, generating the sodium 2-ethoxyphenoxide and liberating hydrogen gas (H₂).[11][12] The evolution of H₂ gas drives the reaction to completion, ensuring the quantitative formation of the highly nucleophilic phenoxide.[10][12]

Step 2: Nucleophilic Attack and Ether Formation The newly formed 2-ethoxyphenoxide acts as a potent nucleophile. It attacks the electrophilic carbon of an alkylating agent bearing a good leaving group. For the synthesis of the target molecule, a protected 2-aminoethyl halide, such as 2-bromoethylamine hydrobromide or 2-chloroethylamine hydrochloride, is typically used to prevent self-reaction of the amine. The phenoxide performs a backside attack on the carbon atom bonded to the halide, displacing it in a concerted mechanism to form the ether linkage.[3][12] A final workup with a base is required to deprotonate the amine salt and yield the free primary amine product.

Causality Note: The choice of a primary alkyl halide is critical. Secondary and tertiary alkyl halides are prone to undergoing a competing E2 elimination reaction, especially in the presence of a strong base like the phenoxide, which would lead to the formation of undesired alkene byproducts.[4][9][12]

Experimental Protocol: A Validated Methodology

This section details a robust, step-by-step protocol for the synthesis of this compound.

Reagents and Materials

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Notes |

| 2-Ethoxyphenol | C₈H₁₀O₂ | 138.16 | 10.0 g | 72.4 | Skin and eye irritant.[13] |

| Sodium Hydride (60% in oil) | NaH | 24.00 | 3.2 g | 80.0 | Water-reactive, flammable.[14][15] |

| 2-Chloroethylamine HCl | C₂H₇Cl₂N | 115.99 | 9.2 g | 79.3 | Corrosive, toxic. |

| Tetrahydrofuran (THF), Anhydrous | C₄H₈O | 72.11 | 200 mL | - | Polar aprotic solvent. |

| Sodium Hydroxide (10% aq.) | NaOH | 40.00 | As needed | - | For workup. |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | As needed | - | For extraction. |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - | For drying. |

Reaction Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure

-

Reaction Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and a nitrogen or argon inlet. Charge the flask with 2-ethoxyphenol (10.0 g, 72.4 mmol) and anhydrous THF (150 mL).

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (3.2 g of 60% dispersion in mineral oil, 80.0 mmol) in small portions. Causality Note: Portion-wise addition is crucial to control the rate of hydrogen gas evolution and the exotherm.[16][17]

-

Alkoxide Formation: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour. The cessation of bubbling indicates the complete formation of the sodium 2-ethoxyphenoxide.[12]

-

Alkylation: Add 2-chloroethylamine hydrochloride (9.2 g, 79.3 mmol) to the reaction mixture. Heat the suspension to reflux (approx. 65-70 °C) and maintain for 6-12 hours.

-

Reaction Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), checking for the consumption of 2-ethoxyphenol.

-

Workup - Quenching: Once the reaction is complete, cool the flask to room temperature. Cautiously quench the reaction by the slow, dropwise addition of water (approx. 20 mL) to destroy any unreacted sodium hydride.

-

Workup - Basification: Adjust the pH of the mixture to >12 by adding 10% aqueous sodium hydroxide. This step is essential to deprotonate the amine hydrochloride salt and liberate the free amine product.[18]

-

Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL). Combine the organic layers.

-

Workup - Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude oil by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Process Optimization and Critical Parameters

-

Choice of Base: While NaH is highly effective, other bases like potassium carbonate (K₂CO₃) can be used, often requiring higher temperatures and longer reaction times due to lower basicity.[19] The choice depends on the desired reaction kinetics and safety constraints.

-

Solvent Selection: Polar aprotic solvents like THF, DMF, or DMSO are ideal as they solvate the cation (Na⁺) but not the nucleophilic anion, thus enhancing its reactivity.[10][12] Anhydrous conditions are paramount to prevent the quenching of the NaH and the phenoxide intermediate.

-

Leaving Group: While 2-chloroethylamine hydrochloride is common, using the bromo- or iodo-analogue can accelerate the reaction, as Br⁻ and I⁻ are better leaving groups than Cl⁻.[10] Tosylates and mesylates are also excellent alternatives.[7]

-

Temperature Control: The initial deprotonation should be performed at 0 °C to manage the exotherm. The subsequent SN2 reaction often requires heating to achieve a reasonable reaction rate.

Characterization and Analysis

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

-

Mass Spectrometry (MS): To verify the molecular weight (181.23 g/mol ).[6]

-

Infrared Spectroscopy (IR): To identify key functional groups (e.g., N-H stretch of the primary amine, C-O-C stretch of the ether).

-

High-Performance Liquid Chromatography (HPLC): To determine purity.

Safety, Handling, and Waste Management

Trustworthiness in protocol design mandates a rigorous approach to safety.

Reagent-Specific Hazards

-

Sodium Hydride (NaH): Highly reactive and pyrophoric.[11] It reacts violently with water to produce flammable hydrogen gas.[14][20] It must be handled under an inert atmosphere (nitrogen or argon).[14][15] Personal Protective Equipment (PPE), including a flame-retardant lab coat, safety goggles, and nitrile gloves, is mandatory.[14]

-

2-Ethoxyphenol: A known skin and eye irritant.[13] Avoid contact and inhalation.

-

2-Chloroethylamine Hydrochloride: Corrosive and toxic. Handle in a well-ventilated fume hood.

-

Solvents (THF, DCM): Flammable and volatile. Use in a fume hood away from ignition sources.

Safe Handling Procedures Diagram

Caption: Key safety protocols for handling sodium hydride and managing waste.

Spill and Emergency Procedures

-

NaH Spill: Do NOT use water.[16][17] Cover the spill with dry sand, dry lime, or soda ash and place it in a sealed container for disposal.[16]

-

Skin Contact: Immediately brush off any solid material and flush the affected area with copious amounts of water for at least 15 minutes.[14] Seek immediate medical attention.

-

Fire: Use a Class D fire extinguisher (dry powder, sand). Do NOT use water, foam, or carbon dioxide extinguishers.[17][20]

Conclusion

The Williamson ether synthesis provides a reliable and scalable pathway to this compound, a valuable pharmaceutical intermediate. This guide has detailed the foundational SN2 mechanism, presented a validated experimental protocol, and emphasized the critical parameters and safety considerations necessary for a successful and safe synthesis. By understanding the causality behind each step—from the choice of a strong, non-nucleophilic base to the necessity of a primary alkylating agent—researchers can confidently execute and adapt this procedure, ensuring high yield, purity, and reproducibility in their drug development endeavors.

References

-

Chemistry Steps. Williamson Ether Synthesis. [Link]

-

Wikipedia. Williamson ether synthesis. [Link]

-

Physics Wallah. Reaction Mechanism of Williamson's synthesis. [Link]

-

ChemTalk. Williamson Ether Synthesis. [Link]

-

Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]

-

Fiveable. Sodium Hydride - Organic Chemistry Key Term. [Link]

-

New Jersey Department of Health. HAZARD SUMMARY: SODIUM HYDRide. [Link]

-

OrgoSolver. Williamson Ether Synthesis (NaH + R′–X). [Link]

-

University of California, Santa Barbara. Sodium Hydride - Standard Operating Procedure. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

-

ResearchGate. Sodium hydride. [Link]

-

Professor Dave Explains. Williamson Ether Synthesis. [Link]

-

ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

-

Sciencemadness.org. Forming oxalate salts of amines. [Link]

- Google Patents.

-

PubChem, National Institutes of Health. 2-(2-Ethoxyphenoxy)ethylamine. [Link]

-

University of Alberta. Isolation (Recovery). [Link]

-

University of Wisconsin-Whitewater. The Williamson Ether Synthesis. [Link]

- Google Patents. WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy)

-

PubChem, National Institutes of Health. 2-[2-(3-Ethylphenoxy)ethoxy]ethanamine. [Link]

-

Organic Chemistry Research. An Efficient Tandem and Scalable Synthesis of Alkyl Aryl Ethers. [Link]

-

PubChem, National Institutes of Health. 2-Ethoxyphenol. [Link]

-

Technical Disclosure Commons. Process for the preparation of 2-ethoxy-phenol. [Link]

-

Manglam Chemicals. 2-Ethoxy Phenol CAS No 94-71-3. [Link]

Sources

- 1. WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin - Google Patents [patents.google.com]

- 2. This compound | LGC Standards [lgcstandards.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 5. Buy this compound | 6781-17-5 [smolecule.com]

- 6. 2-(2-Ethoxyphenoxy)ethylamine | C10H15NO2 | CID 5303042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 8. Williamson's synthesis| Reaction Mechanism of Williamson's synthesis [pw.live]

- 9. organicchemistrytutor.com [organicchemistrytutor.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. fiveable.me [fiveable.me]

- 12. orgosolver.com [orgosolver.com]

- 13. 2-Ethoxyphenol | C8H10O2 | CID 66755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 15. dept.harpercollege.edu [dept.harpercollege.edu]

- 16. nj.gov [nj.gov]

- 17. SODIUM HYDRIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 18. Isolation (Recovery) [chem.ualberta.ca]

- 19. orgchemres.org [orgchemres.org]

- 20. fishersci.co.uk [fishersci.co.uk]

A Senior Scientist's Guide to 2-(2-Ethoxyphenoxy)ethanamine: Synthesis, Characterization, and Structural Elucidation

Authored for: Drug Development Professionals, Researchers, and Scientists

Foreword

In the landscape of pharmaceutical development, the precise identification and characterization of all chemical entities, from the active pharmaceutical ingredient (API) to the smallest impurity, is a cornerstone of safety and efficacy. 2-(2-Ethoxyphenoxy)ethanamine is one such molecule of significant interest. It is a known intermediate and potential impurity in the synthesis of several drugs, including Tamsulosin and Carvedilol[1]. Its structural motif, the phenoxyethanamine core, is a privileged scaffold in medicinal chemistry. This guide provides a comprehensive, in-depth technical overview of its chemical properties, a robust synthetic route, and the multi-technique analytical workflow required for its unambiguous structure elucidation. The methodologies and rationale described herein are grounded in established principles of organic chemistry and analytical science, designed to provide a practical and authoritative resource for the practicing scientist.

Core Physicochemical & Structural Properties

A foundational understanding of a molecule's physical and chemical properties is paramount for its synthesis, purification, handling, and for predicting its behavior in both chemical and biological systems.

| Property | Value / Description | Source / Method |

| IUPAC Name | This compound | [2] |

| Molecular Formula | C10H15NO2 | [2] |

| Molecular Weight | 181.23 g/mol | [2] |

| CAS Number | 6781-17-5 | [2] |

| Appearance | White to off-white solid | Inferred from supplier data |

| Boiling Point | 94-96 °C at 1 Torr (1.33 mbar) | [3] |

| Predicted LogP | 1.1 | [2] |

| Predicted pKa | 9.49 ± 0.10 (Strongest Basic) | PubChem (Predicted) |

Table 1: Key Physicochemical and Structural Data for this compound.

The predicted pKa suggests the amine group will be predominantly protonated at physiological pH, a critical factor for its pharmacokinetic profile and potential interactions. The LogP value indicates moderate lipophilicity.

Synthesis Pathway: A Validated Laboratory-Scale Approach

The synthesis of this compound can be efficiently achieved via a two-step process involving a Williamson ether synthesis to construct the core ether linkage, followed by a Gabriel synthesis to introduce the primary amine. This route is favored for its high yields and avoidance of di- and tri-substituted amine byproducts that can plague other methods[1].

Figure 1: Synthetic workflow for this compound via Gabriel Synthesis.

Experimental Protocol

Step 1: Synthesis of 1-Bromo-2-(2-ethoxyphenoxy)ethane

-

To a stirred solution of 2-ethoxyphenol (1.0 eq) in acetone, add anhydrous potassium carbonate (1.5 eq).

-

Add 1,2-dibromoethane (3.0 eq). The large excess minimizes the formation of the bis-ether byproduct.

-

Heat the mixture to reflux and maintain for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting phenol.

-

After cooling to room temperature, filter off the inorganic salts and wash the filter cake with acetone.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude oil by vacuum distillation or column chromatography on silica gel to afford the pure bromo-intermediate.

Causality Behind Choices: Acetone is an ideal solvent as it is polar enough to dissolve the reactants but does not interfere with the reaction. Potassium carbonate is a sufficiently strong base to deprotonate the phenol but is mild enough to avoid side reactions. Using an excess of the dihalide kinetically favors the desired mono-alkylation product.

Step 2: Synthesis of this compound

-

Dissolve 1-bromo-2-(2-ethoxyphenoxy)ethane (1.0 eq) in dimethylformamide (DMF).

-

Add potassium phthalimide (1.1 eq) to the solution.

-

Heat the reaction mixture to 90-100 °C and stir for 4-6 hours until the starting bromide is consumed (monitor by TLC or LC-MS).

-

Cool the mixture and pour it into ice water, causing the phthalimide intermediate to precipitate. Filter the solid, wash with water, and dry.

-

Suspend the dried phthalimide intermediate in ethanol.

-

Add hydrazine monohydrate (1.5 eq) and heat the mixture to reflux for 4 hours. A thick precipitate of phthalhydrazide will form.

-

Cool the reaction mixture, acidify with dilute HCl to pH ~2, and filter off the phthalhydrazide byproduct.

-

Concentrate the filtrate, then make it strongly basic (pH > 12) with aqueous NaOH.

-

Extract the liberated amine into a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.

Causality Behind Choices: The Gabriel synthesis is a classic and highly reliable method for preparing primary amines from alkyl halides. It proceeds via an SN2 reaction with the phthalimide anion, which acts as a protected ammonia equivalent. The final deprotection with hydrazine is a clean and efficient way to release the desired primary amine[1].

Definitive Structure Elucidation

The confirmation of the molecular structure is a process of evidence accumulation from multiple, orthogonal analytical techniques. This self-validating workflow ensures the highest confidence in the compound's identity and purity.

Figure 2: Integrated analytical workflow for structural confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed structural information, mapping the carbon-hydrogen framework of the molecule.

-

¹H NMR (Expected Signals):

-

~ δ 1.4 (t, 3H): A triplet corresponding to the methyl protons (-O-CH2-CH₃ ) of the ethoxy group.

-

~ δ 4.1 (q, 2H): A quartet for the methylene protons (-O-CH₂ -CH₃) of the ethoxy group, coupled to the adjacent methyl group.

-

~ δ 3.1 (t, 2H): A triplet for the methylene protons adjacent to the amine (-CH₂-CH₂ -NH₂).

-

~ δ 4.2 (t, 2H): A triplet for the methylene protons adjacent to the phenoxy oxygen (Ar-O-CH₂ -CH₂-).

-

~ δ 6.8-7.0 (m, 4H): A multiplet or series of multiplets in the aromatic region for the four protons on the benzene ring.

-

~ δ 1.5-2.5 (br s, 2H): A broad singlet for the primary amine protons (-NH₂), which is exchangeable with D₂O. Its chemical shift can be highly variable.

-

-

¹³C NMR (Expected Signals):

-

Ten distinct signals are expected, corresponding to the ten carbon atoms.

-

~ δ 15: Aliphatic carbon of the ethoxy methyl group.

-

~ δ 40-70: Four aliphatic carbons of the ethylamine and ethoxy methylene groups.

-

~ δ 110-125: Four signals for the aromatic CH carbons.

-

~ δ 145-150: Two signals for the quaternary aromatic carbons (C-O).

-

Mass Spectrometry (MS)

MS confirms the molecular weight and provides structural clues through fragmentation analysis.

-

High-Resolution MS (HRMS): Using a soft ionization technique like ESI, the primary observation would be the protonated molecular ion [M+H]⁺. The measured exact mass should be within 5 ppm of the calculated value for C₁₀H₁₆NO₂⁺ (182.1179), confirming the elemental composition.

-

Tandem MS (MS/MS): Fragmentation of the parent ion (m/z 182) would yield characteristic daughter ions. Key expected fragmentation pathways include:

-

Cleavage of the C-O bond: Loss of the ethoxyphenoxy group or the aminoethyl group.

-

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom, leading to a stable iminium ion. A key fragment would be at m/z 30 (CH₂=NH₂⁺).

-

Loss of ethylene: From the ethoxy group.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and effective technique for confirming the presence of key functional groups.

-

~3300-3400 cm⁻¹: A pair of medium-intensity peaks (or one broad peak) characteristic of the N-H stretching of a primary amine.

-

~2850-3000 cm⁻¹: C-H stretching vibrations for both aliphatic and aromatic C-H bonds.

-

~1500-1600 cm⁻¹: C=C stretching vibrations within the aromatic ring.

-

~1240 cm⁻¹: A strong, characteristic asymmetric C-O-C stretch of the aryl alkyl ether.

-

~1040 cm⁻¹: A strong symmetric C-O-C stretch.

Conclusion

The successful identification of this compound is not reliant on a single piece of data but on the convergence of evidence from a well-designed analytical program. The synthetic route presented is robust and scalable, while the elucidation workflow, combining the definitive connectivity information from NMR, the molecular formula confirmation from HRMS, functional group verification from FTIR, and purity assessment from chromatography, provides an unassailable confirmation of structure. This rigorous approach is essential for meeting the stringent demands of the pharmaceutical industry, ensuring that intermediates and impurities are understood and controlled with the highest degree of scientific certainty.

References

-

PubChem. (n.d.). 2-(2-Ethoxyphenoxy)ethylamine. National Center for Biotechnology Information. Retrieved from [Link]

-

Royal Society of Chemistry. (2009). Supplementary Information for Dalton Transactions. Retrieved from [Link]

-

PubChem. (n.d.). 2-(2-Methoxyphenoxy)ethyl amine. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (2003). WO2003095416A1 - Method for preparing 2-alkoxyphenoxyethanamines from 2-alkoxyphenoxyethylacetamides.

-

PubChem. (n.d.). 2-(2-Methoxyethoxy)ethanamine. National Center for Biotechnology Information. Retrieved from [Link]

-

TradeIndia. (n.d.). 2-(2-METHOXY PHENOXY) ETHYL AMINE (BASE). Retrieved from [Link]

-

PubChem. (n.d.). Ethanamine, 2-(2-methoxyethoxy)-N,N-bis[2-(2-methoxyethoxy)ethyl]-. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (2009). WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin.

- Google Patents. (2005). EP1506156A1 - Method for preparing 2-alkoxyphenoxyethanamines from 2-alkoxyphenoxyethylacetamides.

Sources

- 1. WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin - Google Patents [patents.google.com]

- 2. 2-(2-Ethoxyphenoxy)ethylamine | C10H15NO2 | CID 5303042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. EP1506156A1 - Method for preparing 2-alkoxyphenoxyethanamines from 2-alkoxyphenoxyethylacetamides - Google Patents [patents.google.com]

A Spectroscopic Investigation of 2-(2-Ethoxyphenoxy)ethanamine: A Technical Guide for Researchers

This technical guide provides a comprehensive analysis of the spectroscopic properties of 2-(2-Ethoxyphenoxy)ethanamine, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of this compound, offering both predicted data and in-depth interpretation. The methodologies and analyses presented herein are grounded in established spectroscopic principles to ensure scientific integrity and practical applicability.

Introduction

This compound (CAS 6781-17-5) is a primary amine and an aromatic ether. Its structural elucidation is critical for quality control and process optimization in pharmaceutical manufacturing. Spectroscopic techniques are indispensable for confirming the identity and purity of such molecules. This guide will explore the predicted ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound, providing a detailed interpretation of its key spectral features.

Molecular Structure and Key Functional Groups

Understanding the molecular structure is fundamental to interpreting its spectroscopic data. This compound consists of an ethoxy group (-OCH₂CH₃) and an aminoethyl group (-OCH₂CH₂NH₂) attached to a benzene ring at positions 1 and 2, respectively. The primary functional groups are a primary amine (-NH₂) and an aromatic ether (Ar-O-R).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[1][2]

¹H NMR Spectroscopy: Predicted Spectrum and Interpretation

The predicted ¹H NMR spectrum of this compound provides valuable information about the different proton environments in the molecule.

Predicted ¹H NMR Data

| Signal | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| a | 1.45 | triplet | 3H | -O-CH₂-CH₃ |

| b | 4.10 | quartet | 2H | -O-CH₂ -CH₃ |

| c | 3.10 | triplet | 2H | -O-CH₂-CH₂ -NH₂ |

| d | 4.20 | triplet | 2H | -O-CH₂ -CH₂-NH₂ |

| e | 6.90-7.20 | multiplet | 4H | Ar-H |

| f | 2.90 | broad singlet | 2H | -NH₂ |

Interpretation of the ¹H NMR Spectrum:

-

Aliphatic Protons: The ethoxy group gives rise to a characteristic triplet at approximately 1.45 ppm (methyl protons, 'a') and a quartet at around 4.10 ppm (methylene protons, 'b'). This pattern is due to the coupling between the adjacent methyl and methylene groups. The aminoethyl side chain exhibits two triplets: one around 3.10 ppm for the methylene group adjacent to the amine ('c') and another around 4.20 ppm for the methylene group attached to the ether oxygen ('d'). The downfield shift of proton 'd' is due to the deshielding effect of the neighboring oxygen atom.[3]

-

Aromatic Protons: The four protons on the benzene ring ('e') are expected to appear as a complex multiplet in the range of 6.90-7.20 ppm. The exact chemical shifts and splitting patterns will depend on the electronic effects of the two substituents.

-

Amine Protons: The protons of the primary amine group ('f') typically appear as a broad singlet around 2.90 ppm.[4][5] The broadness of this signal is due to quadrupole broadening and chemical exchange with trace amounts of water or other protic species.

¹³C NMR Spectroscopy: Predicted Spectrum and Interpretation

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Predicted ¹³C NMR Data

| Signal | Chemical Shift (ppm) | Assignment |

| 1 | 14.8 | -O-CH₂-C H₃ |

| 2 | 64.5 | -O-C H₂-CH₃ |

| 3 | 41.0 | -O-CH₂-C H₂-NH₂ |

| 4 | 68.0 | -O-C H₂-CH₂-NH₂ |

| 5 | 114.0 | Ar-C (ortho to -OCH₂CH₂NH₂) |

| 6 | 121.0 | Ar-C (para to -OCH₂CH₂NH₂) |

| 7 | 122.0 | Ar-C (meta to -OCH₂CH₂NH₂) |

| 8 | 148.0 | Ar-C -O (attached to -OCH₂CH₃) |

| 9 | 149.0 | Ar-C -O (attached to -OCH₂CH₂NH₂) |

| 10 | 112.0 | Ar-C (meta to -OCH₂CH₃) |

Interpretation of the ¹³C NMR Spectrum:

-

Aliphatic Carbons: The ethoxy group carbons are predicted at approximately 14.8 ppm (methyl, '1') and 64.5 ppm (methylene, '2'). The aminoethyl chain carbons are expected around 41.0 ppm (methylene adjacent to amine, '3') and 68.0 ppm (methylene adjacent to ether oxygen, '4').[3]

-

Aromatic Carbons: The six aromatic carbons will show distinct signals. The two carbons directly attached to the oxygen atoms ('8' and '9') will be the most downfield, appearing around 148.0-149.0 ppm. The other four aromatic carbons ('5', '6', '7', '10') will resonate in the typical aromatic region of 112.0-122.0 ppm.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-160 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.[6]

Predicted IR Spectrum and Interpretation

The IR spectrum of this compound will be dominated by absorptions from the N-H, C-H, C-O, and C=C bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3300-3500 | Medium, Broad | N-H stretch | Primary Amine |

| 2850-3000 | Medium-Strong | C-H stretch (aliphatic) | Alkyl |

| 3000-3100 | Medium | C-H stretch (aromatic) | Aromatic |

| 1600, 1450 | Medium-Strong | C=C stretch | Aromatic Ring |

| 1200-1250 | Strong | C-O stretch (aryl ether) | Aromatic Ether |

| 1050-1150 | Strong | C-O stretch (alkyl ether) | Alkyl Ether |

| 1580-1650 | Medium | N-H bend | Primary Amine |

Interpretation of the IR Spectrum:

-

N-H Vibrations: The primary amine group will exhibit characteristic N-H stretching vibrations as a broad band in the 3300-3500 cm⁻¹ region.[7] An N-H bending vibration is also expected around 1580-1650 cm⁻¹.

-

C-H Vibrations: C-H stretching vibrations from the aliphatic ethoxy and aminoethyl groups will appear in the 2850-3000 cm⁻¹ range. Aromatic C-H stretches will be observed at slightly higher wavenumbers, typically between 3000-3100 cm⁻¹.

-

C-O Vibrations: The spectrum will show strong C-O stretching bands. The aryl-ether linkage will have a characteristic absorption in the 1200-1250 cm⁻¹ region, while the alkyl-ether C-O stretch will be in the 1050-1150 cm⁻¹ range.[8]

-

Aromatic Ring: The presence of the benzene ring will be confirmed by C=C stretching vibrations around 1600 cm⁻¹ and 1450 cm⁻¹.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

-

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄ or CS₂) that has minimal absorption in the regions of interest.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder or the solvent.

-

Record the sample spectrum.

-

The instrument software will automatically subtract the background from the sample spectrum.

-

-

Data Analysis: Identify the major absorption bands and correlate them to the functional groups present in the molecule using standard correlation tables.[4]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[9][10] It provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum and Fragmentation

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.

Predicted Key Mass Spectral Peaks

| m/z | Proposed Fragment |

| 181 | [M]⁺ (Molecular Ion) |

| 152 | [M - C₂H₅]⁺ |

| 137 | [M - C₂H₄O]⁺ |

| 108 | [C₆H₄O₂]⁺ |

| 30 | [CH₂NH₂]⁺ (Base Peak) |

Interpretation of the Mass Spectrum and Proposed Fragmentation Pathway:

-

Molecular Ion: The molecular ion peak ([M]⁺) is expected at m/z 181, corresponding to the molecular weight of the compound. Due to the presence of one nitrogen atom, the molecular weight is odd, consistent with the nitrogen rule.[5]

-

Fragmentation: The most likely fragmentation pathway involves alpha-cleavage adjacent to the nitrogen atom, which is a characteristic fragmentation for primary amines.[11] This would lead to the formation of the highly stable [CH₂NH₂]⁺ ion at m/z 30, which is predicted to be the base peak. Other significant fragments could arise from the cleavage of the ethoxy group (loss of an ethyl radical, [M - 29]⁺) and cleavage of the ether bonds.

M [label="[C₁₀H₁₅NO₂]⁺˙\nm/z = 181"]; F1 [label="[C₈H₁₀NO₂]⁺\nm/z = 152"]; F2 [label="[C₉H₁₃NO]⁺˙\nm/z = 137"]; F3 [label="[C₆H₄O₂]⁺˙\nm/z = 108"]; F4 [label="[CH₄N]⁺\nm/z = 30\n(Base Peak)"];

M -> F1 [label="- C₂H₅"]; M -> F2 [label="- C₂H₄"]; M -> F4 [label="- C₉H₁₁O₂"]; F2 -> F3 [label="- C₃H₅N"];

}

Caption: Proposed fragmentation pathway of this compound in EI-MS.Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 20-250) to detect the molecular ion and fragment ions.

-

Data Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation pathways consistent with the observed spectrum and the structure of the molecule.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive spectroscopic profile of this compound. The predicted data and interpretations presented in this guide serve as a valuable reference for the identification and characterization of this important pharmaceutical intermediate. By following the outlined experimental protocols, researchers can obtain high-quality spectroscopic data to confirm the structure and purity of their samples, ensuring the integrity of their research and development processes.

References

-

Fiveable. (n.d.). Spectroscopy of Amines. Retrieved from a valid source.[4]

-

Vadakedath, S., Kandi, V., Godishala, V., Kumar Pinnelli, V. B., Alkafaas, S. S., & EIkafas, S. S. (2022). The Principle, Types, and Applications of Mass Spectrometry: A Comprehensive Review. Biomedicine and Biotechnology, 7(1), 6-22.[12]

-

Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Retrieved from [Link][13]

-

PREMIER Biosoft. (n.d.). Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications. Retrieved from [Link][10]

-

Microbe Notes. (2024, July 1). Mass Spectrometry Explained: Principle, Steps & Uses. Retrieved from [Link][14]

-

Calistry. (n.d.). Mass Spectroscopy Fragment Finder Calculator. Retrieved from a valid source.[15]

-

NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link][5]

-

Excedr. (2024, January 31). What Is Infrared Spectroscopy? Fundamentals & Applications. Retrieved from [Link][6]

-

Longdom Publishing. (2022, January 27). Mass Spectrometry Principle and its Applications. Retrieved from a valid source.[16]

-

OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines - Organic Chemistry. Retrieved from [Link][7]

-

ACD/Labs. (n.d.). Mass Spec Fragment Prediction Software | MS Fragmenter. Retrieved from a valid source.[17]

-

Technology Networks. (2024, February 22). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. Retrieved from [Link][1]

-

Stuart, B. H. (2004). Infrared Spectroscopy: Fundamentals and Applications. Wiley.

-

Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy. Retrieved from [Link][2]

-

Spectroscopy Online. (2019, March 1). Organic Nitrogen Compounds II: Primary Amines. Retrieved from [Link][18]

-

Smith, B. C. (1999). Infrared Spectral Interpretation: A Systematic Approach. CRC Press.[19]

-

International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Basic Concepts, Principles and Applications of NMR Spectroscopy. Retrieved from a valid source.[20]

-

Fiveable. (n.d.). Spectroscopy of Ethers. Retrieved from a valid source.[21]

-

Process NMR Associates. (n.d.). Principles of NMR. Retrieved from [Link][22]

-

PROSPRE. (n.d.). 1H NMR Predictor. Retrieved from a valid source.[23]

-

CD ComputaBio. (n.d.). IR Spectrum Prediction Service. Retrieved from a valid source.[24]

-

ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved from a valid source.[25]

-

YouTube. (2023, December 9). IR Spectra Predicting Tools. Retrieved from [Link][26]

-

Oregon State University. (n.d.). Spectroscopy of Amines. Retrieved from a valid source.[11]

-

Spectroscopy Online. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Retrieved from [Link][8]

-

Protheragen. (n.d.). IR Spectrum Prediction. Retrieved from a valid source.[27]

-

Chemist Wizards. (n.d.). INFRARED SPECTROSCOPY: FUNDAMENTALS AND APPLICATIONS. Retrieved from a valid source.[28]

-

CASPRE. (n.d.). 13C NMR Predictor. Retrieved from a valid source.[29]

-

NMRDB.org. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link][30]

-

ResearchGate. (2023, July 15). How to predict IR Spectra?. Retrieved from a valid source.

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link][31]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link][32]

-

Royal Society of Chemistry. (n.d.). Multi-spectroscopic and theoretical analyses on the diphenyl ether–tert-butyl alcohol complex in the electronic ground and electronically excited state. Retrieved from a valid source.[33]

-

nmrshiftdb2. (n.d.). open nmr database on the web. Retrieved from [Link]

-

ResearchGate. (2017, June 21). (PDF) Multi-spectroscopic and theoretical analyses on the diphenyl ether–tert-butyl alcohol complex in the electronic ground and electronically excited state. Retrieved from a valid source.[34]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link][35]

-

virtual Chemistry 3D. (n.d.). NMR predictor. Retrieved from a valid source.[36]

-

Cheminfo.org. (n.d.). IR spectra prediction. Retrieved from a valid source.[37]

-

EPFL. (n.d.). Online Mass Spectrometry Tools: The ISIC- EPFL mstoolbox. Retrieved from a valid source.[38]

-

Mestrelab Research. (n.d.). Download NMR Predict. Retrieved from a valid source.[39]

-

UWPR. (n.d.). Data Analysis Tools. Retrieved from a valid source.[40]

-

OpenStax. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link][3]

-

ResearchGate. (2016, April 25). Can anyone help me to tell me any online website to check 13C NMR prediction...?. Retrieved from a valid source.[41]

-

ResearchGate. (2020, August 5). Is there any free software that can facilitate the prediction of the fragmentation acquired from the mass spectroscopy?. Retrieved from a valid source.[42]

Sources

- 1. NMR Spectroscopy Explained: How It Works and Why It Matters | Technology Networks [technologynetworks.com]

- 2. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 3. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. fiveable.me [fiveable.me]

- 5. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. What Is Infrared Spectroscopy? Fundamentals & Applications [excedr.com]

- 7. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. lifesciences.danaher.com [lifesciences.danaher.com]

- 10. Mass Spectrometry :: Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications [premierbiosoft.com]

- 11. Spectroscopy of Amines [sites.science.oregonstate.edu]

- 12. sciepub.com [sciepub.com]

- 13. microbenotes.com [microbenotes.com]

- 14. microbenotes.com [microbenotes.com]

- 15. Mass Spectroscopy Fragment Finder Calculator | Calistry [calistry.org]

- 16. longdom.org [longdom.org]

- 17. acdlabs.com [acdlabs.com]

- 18. spectroscopyonline.com [spectroscopyonline.com]

- 19. api.pageplace.de [api.pageplace.de]

- 20. ijirset.com [ijirset.com]

- 21. fiveable.me [fiveable.me]

- 22. process-nmr.com [process-nmr.com]

- 23. PROSPRE [prospre.ca]

- 24. IR Spectrum Prediction Service - CD ComputaBio [computabio.com]

- 25. acdlabs.com [acdlabs.com]

- 26. m.youtube.com [m.youtube.com]

- 27. IR Spectrum Prediction - Protheragen [wavefunction.protheragen.ai]

- 28. chemistwizards.com [chemistwizards.com]

- 29. CASPRE [caspre.ca]

- 30. Simulate and predict NMR spectra [nmrdb.org]

- 31. Visualizer loader [nmrdb.org]

- 32. masterorganicchemistry.com [masterorganicchemistry.com]

- 33. Multi-spectroscopic and theoretical analyses on the diphenyl ether–tert-butyl alcohol complex in the electronic ground and electronically excited state - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 34. researchgate.net [researchgate.net]

- 35. Visualizer loader [nmrdb.org]

- 36. virtual Chemistry 3D - NMR predictor [vchem3d.univ-tlse3.fr]

- 37. IR spectra prediction [cheminfo.org]

- 38. Online Mass Spectrometry Tools: The ISIC- EPFL mstoolbox [ms.epfl.ch]

- 39. Download NMR Predict - Mestrelab [mestrelab.com]

- 40. UWPR [proteomicsresource.washington.edu]

- 41. researchgate.net [researchgate.net]

- 42. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-(2-Ethoxyphenoxy)ethanamine Hydrochloride: Properties and Preparation

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Ethoxyphenoxy)ethanamine hydrochloride is a key organic intermediate, primarily recognized for its role in the synthesis of alpha-1 adrenergic receptor blockers, most notably Tamsulosin.[1] Tamsulosin is a widely prescribed medication for the treatment of benign prostatic hyperplasia (BPH). The purity and well-defined properties of its synthetic precursors are paramount to ensure the quality and safety of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the chemical and physical properties of this compound hydrochloride, detailed protocols for its preparation, and its analytical characterization.

Physicochemical Properties

The hydrochloride salt of this compound exists as a stable, crystalline solid, facilitating its handling and storage in a laboratory setting. A thorough understanding of its physicochemical properties is essential for its effective use in synthetic chemistry and for the development of robust analytical methods.

| Property | Value | Reference |

| CAS Number | 1051368-80-9 | [2][3] |

| Molecular Formula | C₁₀H₁₅NO₂ · HCl | [4] |

| Molecular Weight | 217.69 g/mol | [4] |

| Appearance | White to off-white solid | Inferred from related compounds[5][6] |

| Melting Point | Data not available. The related 2-(2-methoxyphenoxy)ethanamine hydrochloride has a melting point of 107-109 °C.[7] | |

| Boiling Point | The free base has a boiling point of 94-96 °C at 1 Torr.[1] | |

| Solubility | Expected to be soluble in water and lower alcohols (e.g., methanol, ethanol), and slightly soluble in polar aprotic solvents like DMSO.[5][8] The free base is soluble in organic solvents like ethanol, methanol, and acetone, and slightly soluble in water.[5] | |

| pKa | Data not available. The pKa of the structurally similar 2-(2-aminoethoxy)ethanol is 9.62, suggesting this compound will have a similar basicity.[9] | |

| Calculated XLogP3 | 1.1 (for the free base) | [2] |

Synthesis and Preparation

The synthesis of this compound hydrochloride can be achieved through several routes. The selection of a particular synthetic pathway often depends on the availability of starting materials, desired scale, and safety considerations. A common and effective method involves the hydrolysis of an N-acetylated precursor, which is itself synthesized from 2-ethoxyphenol.

Synthetic Scheme

Caption: Synthetic pathway for this compound Hydrochloride.

Experimental Protocol

The following is a detailed, step-by-step methodology for the laboratory-scale synthesis of this compound, adapted from established patent literature.[1] The final hydrochloride salt formation is a standard procedure.

Step 1: Synthesis of N-[2-(2-Ethoxyphenoxy)ethyl]acetamide

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, condenser, and thermometer, combine 2-ethoxyphenol and 2-methyloxazoline in equimolar amounts.

-

Heating: Heat the reaction mixture to 160 °C and maintain this temperature for approximately 20 hours with continuous stirring.

-

Work-up: After cooling the reaction mixture to about 90 °C, pour it into water.

-

Isolation: Collect the resulting solid precipitate by filtration, wash with water, and dry to yield N-[2-(2-ethoxy-phenoxy)-ethyl]-acetamide. This intermediate can often be used in the next step without further purification.

Step 2: Hydrolysis to this compound and Hydrochloride Salt Formation

-

Hydrolysis: To the N-[2-(2-ethoxy-phenoxy)-ethyl]-acetamide obtained in the previous step, add a 5N solution of hydrochloric acid.

-

Reflux: Heat the mixture to reflux and maintain for approximately 4 hours.

-

Neutralization and Extraction: Cool the reaction mixture and adjust the pH to 8-9 with a 30% sodium hydroxide solution. The oily layer of the free base, this compound, will separate. Extract the aqueous layer with a suitable organic solvent, such as toluene.

-

Isolation of Free Base: Evaporate the organic solvent to obtain the free base. For higher purity, the free base can be distilled under vacuum (boiling point of 94-96 °C at 1 Torr).[1]

-

Hydrochloride Salt Formation: Dissolve the purified free base in a suitable solvent like diethyl ether or isopropanol. Bubble hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent (e.g., 4M HCl in dioxane), until precipitation is complete.

-

Final Product: Collect the precipitated solid by filtration, wash with cold solvent, and dry under vacuum to obtain this compound hydrochloride.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized this compound hydrochloride. The following section details the expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is a powerful tool for structural elucidation. The expected chemical shifts (δ) in a suitable solvent (e.g., D₂O or DMSO-d₆) are as follows:

-

Aromatic Protons: A multiplet in the range of δ 6.8-7.2 ppm, corresponding to the four protons on the benzene ring.

-

Ethoxy Group (CH₂): A quartet at approximately δ 4.0-4.2 ppm, due to coupling with the methyl protons.

-

Phenoxy-CH₂: A triplet at approximately δ 4.1-4.3 ppm.

-

Amino-CH₂: A triplet at approximately δ 3.2-3.4 ppm.

-

Ethoxy Group (CH₃): A triplet around δ 1.3-1.5 ppm, due to coupling with the methylene protons.

-

Amine Protons (NH₃⁺): A broad singlet which may be exchangeable with D₂O.

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. The expected chemical shifts are:

-

Aromatic Carbons: Several peaks in the region of δ 110-160 ppm.

-

Ethoxy Group (CH₂): A peak around δ 64 ppm.

-

Phenoxy-CH₂: A peak around δ 68 ppm.

-

Amino-CH₂: A peak around δ 40 ppm.

-

Ethoxy Group (CH₃): A peak around δ 15 ppm.

Infrared (IR) Spectroscopy

The FT-IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

-

N-H Stretch: A broad band in the region of 3000-3300 cm⁻¹ corresponding to the ammonium group.

-

C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Peaks in the range of 2850-2980 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks around 1450-1600 cm⁻¹.

-

C-O Stretch (Ether): Strong bands in the region of 1200-1250 cm⁻¹ (aryl-alkyl ether) and 1050-1150 cm⁻¹ (alkyl-alkyl ether).

-

C-N Stretch: A peak in the region of 1000-1200 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. In electrospray ionization (ESI) mass spectrometry, the expected molecular ion peak for the free base would be [M+H]⁺ at m/z 182.12.

Applications in Drug Development

The primary and most significant application of this compound hydrochloride is as a crucial intermediate in the synthesis of Tamsulosin.[1] Tamsulosin is a selective alpha-1A and alpha-1D adrenoceptor antagonist used in the treatment of lower urinary tract symptoms associated with benign prostatic hyperplasia. The synthesis of Tamsulosin involves the coupling of this compound with a substituted phenethylamine derivative.[1] The quality of this intermediate directly impacts the purity and yield of the final Tamsulosin API.

Safety and Handling

As a chemical intermediate, proper handling of this compound hydrochloride is essential to ensure laboratory safety. The free base is classified as causing severe skin burns and eye damage.[2] It is advisable to handle the hydrochloride salt with similar precautions.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

In Case of Exposure:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

-

Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

Inhalation: Remove person to fresh air and keep comfortable for breathing.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

-

Conclusion

This compound hydrochloride is a vital building block in the pharmaceutical industry, particularly for the synthesis of Tamsulosin. This guide has provided a detailed overview of its physicochemical properties, a robust synthetic protocol, and expected analytical data to aid researchers and drug development professionals in its effective and safe utilization. A thorough understanding of this key intermediate is fundamental to ensuring the quality and consistency of the final active pharmaceutical ingredients derived from it.

References

-

High Purity 2-(2-Methoxy Phenoxy) Ethyl Amine (Base) at Best Price. (n.d.). IndiaMART. Retrieved from [Link]

-

2-(2-methoxyphenoxy)ethanamine hydrochloride. (2024). ChemBK. Retrieved from [Link]

-

2-(2-Ethoxyphenoxy)ethylamine. (n.d.). PubChem. Retrieved from [Link]

-

2-(2-Methoxy Phenoxy) Ethyl Amine HCL Manufacturer,Supplier in Ankleshwar,Gujarat. (n.d.). IndiaMART. Retrieved from [Link]

-

2-(2-Methoxyphenoxy)ethylamine. (n.d.). PubChem. Retrieved from [Link]

- Lecifarma, S. A. (2005). Method for preparing 2-alkoxyphenoxyethanamines from 2-alkoxyphenoxyethylacetamides. European Patent No. EP1506156A1.

- Lupin Ltd. (2009). Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin. WIPO Patent Application No. WO2009128088A2.

-

M. Choi, Y. H., et al. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Pharmaceuticals, 14(5), 433. Retrieved from [Link]

-

Ethanol, 2-(2-aminoethoxy)-. (n.d.). US EPA. Retrieved from [https://comptox.epa.gov/dashboard/dsstoxdb/results?search=DTXSID7021944# physicochemical-properties]([Link] physicochemical-properties)

Sources

- 1. EP1506156A1 - Method for preparing 2-alkoxyphenoxyethanamines from 2-alkoxyphenoxyethylacetamides - Google Patents [patents.google.com]

- 2. 2-(2-Ethoxyphenoxy)ethylamine | C10H15NO2 | CID 5303042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(2-Methoxyphenoxy)ethyl amine | C9H13NO2 | CID 1713005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. 2-(2-METHOXY PHENOXY) ETHYL AMINE (BASE) Manufacturer in Ankleshwar [nigamfinechem.co.in]

- 6. 2-(2-Methoxy Phenoxy) Ethyl Amine HCL Manufacturer,Supplier in Ankleshwar,Gujarat [vihitabio.com]

- 7. chembk.com [chembk.com]

- 8. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

Starting materials for "2-(2-Ethoxyphenoxy)ethanamine" synthesis

An In-depth Technical Guide to the Starting Materials for the Synthesis of 2-(2-Ethoxyphenoxy)ethanamine

Introduction

This compound is a pivotal chemical intermediate, recognized for its critical role in the synthesis of high-value active pharmaceutical ingredients (APIs). Most notably, it serves as a key building block for Tamsulosin, a widely prescribed α1a-adrenergic receptor antagonist used in the treatment of benign prostatic hyperplasia.[1][2][3] The structural integrity and purity of this intermediate are paramount, directly influencing the efficacy and safety profile of the final drug product.

This technical guide, intended for researchers, chemists, and professionals in drug development, provides a comprehensive analysis of the primary starting materials and synthetic pathways for producing this compound. Moving beyond a simple recitation of methods, this document delves into the mechanistic rationale, strategic considerations, and practical implications of each major synthetic route, offering a Senior Application Scientist's perspective on optimizing this crucial manufacturing process.

Core Synthetic Strategies: A Mechanistic Overview

The synthesis of this compound, at its core, involves the strategic formation of two key bonds: the ether linkage (C-O) and the terminal amine group (C-N). The choice of starting material dictates the sequence and methodology for constructing this framework. The three principal precursors in industrial and laboratory synthesis are Catechol, Guaiacol, and 2-Ethoxyphenol, each offering a distinct balance of cost, efficiency, and process complexity. The relationship between these precursors forms a clear hierarchy, starting from the most basic phenolic building block.

Caption: Hierarchical relationship of primary starting materials.

Pathway I: Synthesis from 2-Ethoxyphenol (The Direct Approach)

Utilizing 2-ethoxyphenol as the starting material is the most straightforward pathway, as the characteristic ethoxy group is already in place. The primary challenge is the clean and efficient installation of the aminoethyl side chain onto the phenolic oxygen.

Rationale and Mechanistic Choice

The most robust and widely adopted method for this transformation is a two-step sequence involving a Williamson ether synthesis followed by a Gabriel synthesis.[1]

-

Williamson Ether Synthesis: This classic SN2 reaction is ideal for forming the aryl ether bond.[4][5] The phenoxide, generated by deprotonating 2-ethoxyphenol with a suitable base, acts as a potent nucleophile. To introduce the two-carbon side chain, a reagent with two distinct electrophilic sites is required, such as a 1,2-dihaloethane (e.g., 1,2-dichloroethane or 1,2-dibromoethane). The reaction is controlled to favor mono-alkylation, yielding an intermediate, 1-chloro-2-(2-ethoxyphenoxy)ethane.[1]

-

Gabriel Synthesis: While the halo-intermediate could be directly aminated with ammonia, this approach is often plagued by over-alkylation, leading to the formation of secondary and tertiary amine byproducts.[1] The Gabriel synthesis elegantly circumvents this issue. Potassium phthalimide serves as a protected amine source. Its nucleophilic nitrogen attacks the terminal alkyl halide, forming a stable phthalimide intermediate. Subsequent hydrolysis, typically under basic conditions with a reagent like potassium hydroxide, cleaves the phthalimide group to liberate the desired primary amine with high selectivity.[1]

Visualized Workflow: Pathway I-A

Caption: Synthesis via Williamson/Gabriel pathway from 2-Ethoxyphenol.

Experimental Protocol: Synthesis via Halo-Intermediate and Gabriel Amination

This protocol is a synthesized representation based on principles described in patent literature.[1]

Step 1: Synthesis of 1-Chloro-2-(2-ethoxyphenoxy)ethane

-

To a stirred solution of 2-ethoxyphenol (1.0 eq) and a phase transfer catalyst such as tetrabutylammonium bromide (TBAB, ~0.05 eq) in a suitable solvent (e.g., Toluene), add an aqueous solution of a strong base like sodium hydroxide (1.5 eq).

-

Heat the biphasic mixture to 50-60°C.

-

Add 1,2-dichloroethane (3.0-5.0 eq, serving as both reactant and solvent) dropwise over 1-2 hours, maintaining the temperature.

-

Continue stirring at reflux (80-90°C) for 4-6 hours, monitoring the reaction progress by TLC or GC.

-

After completion, cool the mixture, separate the organic layer, wash with water and brine, and concentrate under reduced pressure to yield the crude halo-intermediate.

Step 2: Synthesis of this compound

-

Charge the crude 1-chloro-2-(2-ethoxyphenoxy)ethane (1.0 eq) and potassium phthalimide (1.1 eq) into a flask with a polar aprotic solvent like DMF.

-

Heat the mixture to 100-120°C and stir for 6-8 hours until the starting halide is consumed (monitored by TLC/GC).

-

Cool the reaction mixture and add water to precipitate the N-[2-(2-ethoxyphenoxy)ethyl]phthalimide intermediate. Filter and wash the solid.

-

Suspend the phthalimide intermediate in water or an alcohol/water mixture. Add potassium hydroxide (2.0-3.0 eq).

-

Heat the mixture to reflux and maintain for 4-6 hours to effect hydrolysis.

-

Cool to room temperature and extract the product into an organic solvent (e.g., Toluene).

-

Wash the organic layer, dry over anhydrous sodium sulfate, and concentrate under vacuum. The final product can be further purified by distillation.[6]

| Parameter | Step 1 (Williamson Ether Synthesis) | Step 2 (Gabriel Synthesis & Hydrolysis) |

| Key Reagents | 2-Ethoxyphenol, 1,2-Dichloroethane, NaOH | Potassium Phthalimide, KOH |

| Solvent | Toluene / Water (Biphasic) | DMF, Water |

| Temperature | 80-90°C | 100-120°C (Amination), Reflux (Hydrolysis) |

| Typical Yield | >85% | >75% |

Pathway II: Synthesis from Guaiacol (The Economical Workhorse)

Guaiacol (2-methoxyphenol) is an attractive starting material due to its widespread availability and lower cost, often derived from renewable resources like lignin.[7][8] The synthetic challenge lies in converting the existing methoxy group to the required ethoxy group, in addition to constructing the side chain.

Rationale and Strategic Divergence

The synthesis from guaiacol can proceed through several routes, but the most logical involves first establishing the core phenoxy-ethylamine or a precursor skeleton, followed by modification of the alkoxy group. A notable patented route involves the use of a nitrile intermediate.[1][9]

-

Side-Chain Installation: Guaiacol is first reacted with bromoacetonitrile in the presence of a base (e.g., NaH in DMF) to form 2-(2-methoxyphenoxy)acetonitrile. The nitrile group serves as a stable, masked form of the amine.

-

O-Alkylation: This step is non-trivial. It requires the ethylation of an intermediate phenolic compound. In the context of the nitrile route, guaiacol would first be O-ethylated to 2-ethoxyphenol, effectively converging with Pathway I. An alternative, though more complex, approach involves building the entire methoxy-analogue of the final product and then attempting a trans-etherification, which is less common.

-

Nitrile Reduction: The nitrile group is reduced to a primary amine. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective, their hazardous nature and cost make them less suitable for large-scale industrial production.[1] Catalytic hydrogenation presents a safer, more scalable alternative.

Visualized Workflow: Pathway II-B (Conceptual Nitrile Route)

Caption: Conceptual synthesis from Guaiacol via a nitrile intermediate.

Pathway III: Synthesis from Catechol (The Fundamental Building Block)

Catechol (1,2-dihydroxybenzene) represents the most fundamental starting point among the common precursors. Its use requires an initial, highly selective mono-alkylation step to differentiate the two hydroxyl groups.

Rationale and Core Challenge

The primary hurdle is to perform a selective mono-ethylation of catechol to produce 2-ethoxyphenol, avoiding the formation of the undesired 1,2-diethoxybenzene byproduct. Achieving high selectivity is key to the economic viability of this route.

Experimental Protocol: Selective Mono-ethylation of Catechol

This protocol is based on a described method for preparing 2-ethoxyphenol.[10]

-

Charge catechol (pyrocatechol, 1.0 eq) into a mixture of toluene and an aqueous sodium hydroxide solution at ambient temperature (25-30°C).

-

Add diethyl sulfate (approx. 1.0-1.2 eq) to the stirred mixture.

-

Heat the reaction to 60-65°C and maintain for several hours (e.g., 3 hours).

-

Further heat to reflux to ensure the reaction goes to completion.

-

After cooling, the workup involves separating the organic layer, washing with base to remove unreacted catechol, and then acidifying to isolate the phenolic product.

-

The resulting 2-ethoxyphenol is then purified, typically by distillation. Once pure 2-ethoxyphenol is obtained, the synthesis proceeds as detailed in Pathway I .

Comparative Analysis of Starting Materials

The selection of a starting material is a strategic decision based on a trade-off between raw material cost, process complexity, and overall yield.

| Feature | Catechol | Guaiacol | 2-Ethoxyphenol |

| Relative Cost | Low | Low-Medium | High |

| Number of Core Steps | 3+ | 2+ | 2 |

| Key Challenge | Selective mono-ethylation | O-Alkylation / Trans-etherification | Clean amination |

| Industrial Scalability | Feasible, but selectivity is key | Excellent, widely used | Excellent, most direct |

| Primary Advantage | Lowest raw material cost | Good balance of cost and availability | Highest process efficiency |

Conclusion

The synthesis of this compound can be approached from several precursors, each with distinct strategic implications.

-

Synthesis from 2-Ethoxyphenol represents the most direct and efficient route, employing a reliable Williamson/Gabriel synthesis sequence. While the starting material is more expensive, the high yields and process simplicity make it highly attractive for pharmaceutical manufacturing.

-

Synthesis from Guaiacol offers a more cost-effective alternative, leveraging a cheaper and readily available feedstock. However, it introduces the complexity of an additional O-alkylation step.

-

Synthesis from Catechol is the most fundamental approach, starting from a basic commodity chemical. This route's viability hinges on the ability to perform the initial mono-ethylation with high selectivity and yield.

For drug development professionals, the choice depends on balancing the cost of goods against process robustness and capital investment. While direct routes from 2-ethoxyphenol minimize process risk, pathways from guaiacol or catechol may offer long-term cost advantages at an industrial scale, provided the associated chemical challenges are effectively managed.

References

-

Cambridge University Press. (n.d.). Williamson Ether Synthesis. In Name Reactions in Organic Synthesis. Retrieved from [Link]

- Google Patents. (2009). WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin.

- Google Patents. (n.d.). CN113861047B - Synthesis method of 2- (2-methoxyphenoxy) ethylamine.

- Google Patents. (n.d.). EP1506156A1 - Method for preparing 2-alkoxyphenoxyethanamines from 2-alkoxyphenoxyethylacetamides.

-

Chirality. (2008). New practical synthesis of Tamsulosin. Wiley-Liss, Inc. Retrieved from [Link]

-

IP.com. (n.d.). Processes For The Preparation Of Novel Tamsulosin Hydrochloride Intermediates. Retrieved from [Link]

- Google Patents. (n.d.). US8017803B2 - Process for the preparation of tamsulosin and intermediates thereof.

-

European Patent Office. (2009). EP 1828110 B1 - PROCESS FOR THE PREPARATION OF TAMSULOSIN AND INTERMEDIATES THEREOF. Retrieved from [Link]

-

PubChem. (n.d.). 2-(2-Ethoxyphenoxy)ethylamine. National Center for Biotechnology Information. Retrieved from [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

-

Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]

-

Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). WO2006019358A2 - Process for preparing tamsulosin.

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 2-(2-Methoxyphenoxy)ethyl amine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed Central. (n.d.). Lignin-derived guaiacols as platform chemicals for the modular synthesis of 1,2,3,4-tetrahydroquinolines and benzomorpholines. Retrieved from [Link]

-

PubChem. (n.d.). 2-[2-(2-Hexoxyethoxy)ethoxy]ethanamine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-[2-(3-Ethylphenoxy)ethoxy]ethanamine. National Center for Biotechnology Information. Retrieved from [Link]

-

European Patent Office. (n.d.). Process for the preparation of aromatic compounds containing a heterocyclic system. Retrieved from [Link]

-

Technical Disclosure Commons. (2022). Process for the preparation of 2-ethoxy-phenol. Retrieved from [Link]

Sources

- 1. WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin - Google Patents [patents.google.com]

- 2. karlancer.com [karlancer.com]

- 3. Processes For The Preparation Of Novel Tamsulosin Hydrochloride [quickcompany.in]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. EP1506156A1 - Method for preparing 2-alkoxyphenoxyethanamines from 2-alkoxyphenoxyethylacetamides - Google Patents [patents.google.com]

- 7. Lignin-derived guaiacols as platform chemicals for the modular synthesis of 1,2,3,4-tetrahydroquinolines and benzomorpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cleanscience.co.in [cleanscience.co.in]

- 9. Buy this compound | 6781-17-5 [smolecule.com]

- 10. tdcommons.org [tdcommons.org]

Physical and chemical characteristics of "2-(2-Ethoxyphenoxy)ethanamine"

An In-Depth Technical Guide to 2-(2-Ethoxyphenoxy)ethanamine

Introduction

This compound is a primary amine featuring a phenoxy ether backbone. While a seemingly straightforward organic molecule, its true significance lies in its role as a highly valuable intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). Its specific arrangement of an ethoxy group, an aromatic ring, and a reactive primary amine function makes it a critical building block, particularly in the development of adrenergic receptor modulators. This guide offers a comprehensive overview of its physical and chemical characteristics, synthesis, and applications, tailored for researchers and professionals in the field of drug development and organic synthesis.

Chemical Identity and Structure

Correctly identifying a chemical entity is the foundation of all scientific work. This compound is known by several names and identifiers across various chemical databases and regulatory bodies.

-

IUPAC Name : this compound[1]

-

Synonyms : 2-(2-Ethoxyphenoxy)ethylamine, 2-(o-Ethoxyphenoxy)ethylamine, beta-(o-Ethoxyphenoxy)ethylamine, Tamsulosin EP Impurity F[1][2]

The structural arrangement, consisting of an ethylamine chain linked via an ether bond to an ethoxy-substituted benzene ring at the ortho position, is fundamental to its reactivity and utility.

Physicochemical Properties

The physical properties of a compound dictate its handling, storage, and behavior in various solvents and reaction conditions. The data below is a compilation of experimentally derived and computationally predicted values.

| Property | Value | Source(s) |

| Molecular Weight | 181.23 g/mol | [1][2] |